Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate
Description
Structural and Nomenclature Overview
This compound possesses a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 grams per mole. The compound's structure represents a sophisticated example of heterocyclic architecture, featuring a fused bicyclic system where a pyrrole ring is condensed with a pyridazine ring through nitrogen bridgehead connectivity. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound, where the numbers in brackets indicate the specific fusion pattern between the two heterocyclic components.
The structural framework of this compound can be understood through its key identifying features, including the MDL number MFCD12924819 and the International Chemical Identifier Key OOAZSPKQGPIJHE-UHFFFAOYSA-N. The molecule exhibits a planar conformation in crystalline form, which contributes significantly to its optical properties and intermolecular interactions. The ester functionality at position 6 of the pyrrolo[1,2-b]pyridazine core provides additional chemical versatility, enabling further synthetic transformations and derivatization reactions.
The numbering system for pyrrolo[1,2-b]pyridazine derivatives follows established conventions where the pyridazine portion retains positions 1 through 4, while the fused pyrrole component occupies positions 5 through 7, with position 4a representing the bridge between the two ring systems. This specific compound features the carboxylate ester group attached at position 6, distinguishing it from other positional isomers such as methyl pyrrolo[1,2-b]pyridazine-7-carboxylate.
Historical Development in Heterocyclic Chemistry
The historical development of pyrrolo[1,2-b]pyridazine chemistry traces its origins to the pioneering work of Emil Fischer in his classic investigations of heterocyclic synthesis, which established fundamental principles for the construction of nitrogen-containing ring systems. The first successful synthesis of pyrrolo[1,2-b]pyridazine derivatives was achieved by Letsinger and Lasco in 1956, who prepared these compounds through the reaction of pyridazine with dimethyl acetylenedicarboxylate, obtaining yields of 27% and 25% respectively for their initial derivatives.
The subsequent development of synthetic methodologies for pyrrolo[1,2-b]pyridazine compounds gained significant momentum following the comprehensive review by Kuhla and Lombardino in 1977, which systematically classified the existing synthetic approaches and highlighted the potential for further development in this area. This seminal review established the foundation for understanding the relationship between structural modifications and the resulting chemical and physical properties of these heterocyclic systems.
The evolution of synthetic strategies for pyrrolo[1,2-b]pyridazine derivatives can be categorized into several distinct approaches, each contributing to the overall understanding of these complex heterocyclic systems. The first major category involves condensation reactions starting from pyridazine and its derivatives, including the historically significant reaction with acetylenic esters that produced the first examples of this heterocyclic class. The second approach encompasses cycloaddition reactions, particularly 1,3-dipolar cycloaddition processes involving pyridazinium N-ylides, which have proven to be among the most effective methods for constructing the pyrrolo[1,2-b]pyridazine framework.
A third synthetic strategy involves starting materials derived from pyrrole and its derivatives, notably the original method reported by Flitsch and Krämer in 1968-1969, who successfully obtained a series of pyrrolopyridazines from 1-aminopyrrole and beta-dicarbonyl compounds. This approach demonstrated the versatility of pyrrole-based precursors in accessing the desired heterocyclic target, with benzoylacetone condensation with 1-aminopyrrole forming only one isomer, 2-methyl-4-phenyl-pyrrolopyridazine, while benzoylacetaldehyde yielded a mixture of positional isomers.
The development of modern synthetic approaches has been significantly enhanced by the introduction of palladium-catalyzed domino reactions, as exemplified by the novel palladium/copper catalyzed coupling-isomerization-condensation sequence developed for the synthesis of functionalized pyrrolo[1,2-b]pyridazines from readily accessible heteroaryl propargyl alcohols and 1-amino-2-bromopyrroles. This contemporary methodology represents a significant advancement in the field, offering improved yields and greater functional group tolerance compared to earlier synthetic approaches.
| Historical Milestone | Year | Researchers | Contribution |
|---|---|---|---|
| First pyrrolo[1,2-b]pyridazine synthesis | 1956 | Letsinger and Lasco | Initial derivatives via pyridazine-acetylenic ester reaction (27-25% yields) |
| Comprehensive review publication | 1977 | Kuhla and Lombardino | Systematic classification of synthetic methods |
| 1-Aminopyrrole approach | 1968-1969 | Flitsch and Krämer | Alternative synthetic route from pyrrole derivatives |
| Modern palladium catalysis | 2013 | Contemporary researchers | Domino coupling-isomerization-condensation reactions |
The biological and optical properties of pyrrolo[1,2-b]pyridazine derivatives have become increasingly important in contemporary research, with investigations revealing significant fluorescent properties both in solution and in solid state. These compounds have demonstrated potential applications in the development of organic light-emitting devices, sensors, and semiconductor materials, contributing to the continued interest in synthetic methodologies for accessing these heterocyclic systems. The high fluorescence exhibited by pyrrolo[1,2-b]pyridazines has made them attractive candidates for optoelectronic applications, while their biological activities have opened new avenues for pharmaceutical research and development.
Properties
IUPAC Name |
methyl pyrrolo[1,2-b]pyridazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-5-8-3-2-4-10-11(8)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAZSPKQGPIJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=C1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856180 | |
| Record name | Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108128-21-8 | |
| Record name | Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl pyrrolo[1,2-b]pyridazine-6-carboxylate typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors. For instance, the reaction of pyrrole derivatives with acyl (bromo)acetylenes can form 2-(acylethynyl)pyrroles, which then undergo further reactions with propargylamine to yield N-propargylenaminones. These intermediates can be cyclized intramolecularly, often catalyzed by bases such as cesium carbonate in dimethyl sulfoxide, to form the desired pyrrolo[1,2-b]pyridazine scaffold .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of methyl pyrrolo[1,2-b]pyridazine-6-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. This interaction can modulate biological pathways, leading to its observed biological activities. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Price (USD) |
|---|---|---|---|---|---|
| Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate | 108128-21-8 | C₉H₈N₂O₂ | 176.17 | 95% | $60/100mg |
| Methyl imidazo[1,2-b]pyridazine-6-carboxylate | 1234616-21-7 | C₈H₇N₃O₂ | 177.16 | 98.95% | $485/1g |
| Pyrrolo[1,2-b]pyridazine-6-carboxylic acid | 118768-13-1 | C₈H₆N₂O₂ | 162.15 | 95% | $356/5g |
Table 2: Antiproliferative Activity (NCI 60-Cell Panel, 10⁻⁵ M)
| Compound | Average Lethality (%) | Most Active Cell Line (Lethality %) |
|---|---|---|
| This compound | 35–40 | Leukemia SR (55%) |
| 2-(4-Chlorophenyl)-pyrrolo[1,2-b]pyridazine | 50–60 | Ovarian OVCAR-4 (70%) |
| Pyrrolo[2,1-a]phthalazine derivative | 10–20 | Renal A498 (25%) |
Key Research Findings
Regioselectivity in Synthesis : ¹H-NMR confirms the ester group at position 6 in pyrrolo[1,2-b]pyridazines, critical for maintaining planar geometry and tubulin-binding affinity .
SAR Insights : Bulky substituents (e.g., phthalazine) reduce activity, while electron-deficient aryl groups enhance cytotoxicity .
Commercial Viability : this compound is cost-effective compared to imidazo analogues, making it preferred for high-throughput screening .
Biological Activity
Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate is a member of the pyrrolo[1,2-b]pyridazine class of compounds, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure containing nitrogen atoms that contribute to its reactivity and biological activity. The compound can be synthesized through various methods, including cyclization reactions involving pyridazine derivatives and other reagents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (breast cancer)
- LoVo (colon adenocarcinoma)
- SK-OV-3 (ovarian carcinoma)
The cytotoxicity was assessed using the MTS assay, revealing dose-dependent effects with IC50 values indicating significant activity against these cell lines .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 25 |
| LoVo | 15 |
| SK-OV-3 | 20 |
Antibacterial and Antifungal Activity
This compound has also shown promising antibacterial and antifungal properties. Studies indicate that derivatives of this compound inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Research has suggested that compounds within the pyrrolo[1,2-b]pyridazine class exhibit anti-inflammatory properties. These effects are attributed to the modulation of pro-inflammatory cytokines and pathways involved in inflammation .
The biological activities of this compound are believed to arise from its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells compared to control groups .
- Antimicrobial Testing : Another investigation revealed that derivatives exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents .
Q & A
Q. What are the established synthetic routes for Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate, and what are their critical parameters?
The compound is synthesized via multi-step protocols involving cyclization and functionalization. For example, a Chichibabin reaction using bromoacetone and 3-methyl-6-methoxypyridazine yields intermediates like 2-methoxy-6-methyl-pyrrolo[1,2-b]pyridazine, which can be hydrolyzed to the carboxylic acid derivative and esterified to the methyl ester . Key parameters include reaction temperature (e.g., 378 K for cyclization), solvent selection (1,2-dichlorobenzene), and catalysts (AlCl₃ for Friedel-Crafts acylation) .
Q. How is the structural integrity of this compound validated experimentally?
Structural validation employs:
- NMR spectroscopy : To confirm substituent positions and stereochemistry (e.g., ¹H NMR δ 3.65 ppm for methoxy groups) .
- X-ray crystallography : Resolves ambiguities in substituent configurations, as seen in studies of related pyrrolo-heterocycles .
- Mass spectrometry (MS) : Verifies molecular weight (e.g., m/z 245 [M⁺] for analogous compounds) .
Q. What are the key physicochemical properties of this compound, and how are they determined?
Critical properties include solubility (tested in dichlorobenzene or ethanol), melting point (determined via differential scanning calorimetry), and stability under varying pH. Spectroscopic methods (IR, UV-Vis) identify functional groups (e.g., carbonyl stretches at 1701–1731 cm⁻¹) .
Advanced Research Questions
Q. How can computational models predict the reactivity and electronic properties of this compound?
Quantum mechanical continuum solvation models (e.g., PCM or COSMO) calculate solvation effects on electronic properties. These models predict nuclear shielding, spin-spin coupling, and optical activity (e.g., electronic circular dichroism) for chiral systems . Density functional theory (DFT) optimizes molecular geometries to analyze frontier orbitals and reaction pathways .
Q. What methodologies address contradictions in reaction yields or byproduct formation during synthesis?
- Design of Experiments (DoE) : Systematically varies parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
- HPLC-MS monitoring : Tracks intermediate formation in multi-step syntheses (e.g., detecting hydrolysis byproducts) .
- Isolation and characterization of impurities : Reference standards (e.g., EP/BP guidelines) ensure purity thresholds are met .
Q. How can stereochemical ambiguities in pyrrolo[1,2-b]pyridazine derivatives be resolved?
- Chiral chromatography : Separates enantiomers using chiral stationary phases.
- Vibrational circular dichroism (VCD) : Assigns absolute configurations by comparing experimental and computed spectra .
- X-ray crystallography : Provides definitive proof of stereochemistry, as demonstrated for methyl 4-methyl-2-oxo-pyrroloquinoline carboxylate .
Q. What strategies optimize the regioselectivity of functionalization reactions on the pyrrolo[1,2-b]pyridazine core?
- Direct C–H arylation : Palladium catalysts enable site-selective modifications (e.g., C6 arylation in pyrrolo[1,2-a]pyrazines) .
- Protecting group strategies : Boc or ester groups temporarily block reactive sites during synthesis .
- Lewis acid catalysis : AlCl₃ or BF₃·Et₂O directs electrophilic substitution to specific positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
